molecular formula C23H24O12 B15088607 Eupalitin 3-galactoside

Eupalitin 3-galactoside

Cat. No.: B15088607
M. Wt: 492.4 g/mol
InChI Key: FFRYQAOUWMJQCX-LTGKLFRMSA-N
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Description

Definition and Chemical Classification within Flavonoid Glycosides

Eupalitin (B1239494) 3-galactoside is a compound belonging to the extensive family of flavonoids, which are a class of polyphenolic secondary metabolites found in plants.

Structurally, Eupalitin 3-galactoside is classified as a flavonol glycoside. ontosight.ai This classification is based on its core molecular structure, which consists of two key components:

Aglycone: The non-sugar component is eupalitin, an O-methylated flavonol. Flavonols are a class of flavonoids that have a 3-hydroxyflavone (B191502) backbone.

Glycosidic Bond: The eupalitin aglycone is linked to a galactose sugar molecule at the 3-position through a glycosidic bond, specifically an O-β-D-galactopyranoside linkage. ontosight.ainih.gov

The molecular formula for this compound is C₂₃H₂₄O₁₂. nih.gov

This compound is known by several synonyms and is related to other flavonoid structures.

Nomenclatural Variants: The compound is also referred to by the following names:

Betuletrin ontosight.ainih.gov

Eupalitin 3-O-β-D-galactopyranoside nih.govnih.gov

3,4',5-trihydroxy-6,7-dimethoxyflavone 3-galactoside

Its IUPAC name is 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one. nih.gov

Related Flavonoid Structures: this compound is structurally similar to other flavonoid glycosides. The primary difference often lies in the aglycone or the attached sugar moiety. For instance, hydrolysis of this compound yields its aglycone, Eupalitin . Other related compounds include:

Rhamnetin 3-galactoside: Differs in the aglycone, having fewer methoxy (B1213986) groups.

Eupalin: The 3-O-rhamnoside of eupalitin. wikipedia.org

Quercetin (B1663063) 3-O-(2''-galloyl)-β-D-galactopyranoside: Shares the galactose moiety but has a different aglycone (quercetin) and an additional galloyl group. researchgate.net

Table 1: Nomenclatural Variants of this compound

Common Name/Synonym Systematic Name
This compound 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Betuletrin 3,4',5-trihydroxy-6,7-dimethoxyflavone 3-galactoside
Eupalitin 3-O-β-D-galactopyranoside N/A

Natural Occurrence and Botanical Sources of this compound

This compound has been isolated from a variety of plant species, with its primary source being plants of the Boerhavia genus.

The principal botanical source for the isolation of this compound is Boerhavia diffusa, a plant commonly known as Punarnava. nih.govgoogle.comgoogle.com This plant is a perennial herb found in tropical and subtropical regions. nih.gov Research has consistently identified this compound as a bioactive marker in this plant. ycmou.ac.inresearchgate.net

Related species within the same genus, such as Boerhaavia repens and Boerhavia procumbens, have also been documented as sources of this compound. nih.govgoogle.comgoogle.com In fact, one of the early isolations of this compound was from the dried whole plant of Boerhaavia repens. google.comgoogle.com

Beyond the Boerhavia genus, this compound has been identified in other plant species from different families:

Brickellia laciniata

Ipomopsis aggregata nih.govwikipedia.org

Anvillea garcinii nih.gov

The concentration of this compound can vary significantly depending on the plant part and the geographical origin of the plant.

Studies on Boerhavia diffusa have shown that the leaves are a particularly rich source of this compound. nih.govgoogle.com In one study, the yield of the compound from the leaves was reported to be 0.1578% w/w. nih.govnih.gov Another investigation found the concentration in the whole plant material to be 0.075%. ycmou.ac.inresearchgate.net

Research has highlighted that the yield of this compound from the leaves of Boerhaavia diffusa is substantially higher than that obtained from the whole plant of Boerhaavia repens. google.comgoogle.com For instance, an early study reported a yield of only 14.4 mg of the compound from 1.2 kg of dried whole Boerhaavia repens plant, which is a yield of approximately 0.0012%. google.comgoogle.com In contrast, processes developed for extraction from Boerhaavia diffusa leaves have yielded significantly more, in the range of 0.25-0.5% w/w. google.com A preliminary screening of Boerhavia diffusa samples from different phytogeographical regions of India also indicated significant quantitative variations in the compound's content. google.com

Table 2: Documented Botanical Sources of this compound

Plant Species Family Plant Part(s)
Boerhavia diffusa (Punarnava) Nyctaginaceae Leaves, Whole Plant nih.govgoogle.comycmou.ac.in
Boerhaavia repens Nyctaginaceae Whole Plant google.comgoogle.com
Boerhavia procumbens Nyctaginaceae Not specified in search results
Brickellia laciniata Asteraceae Not specified in search results
Ipomopsis aggregata Polemoniaceae Not specified in search results nih.govwikipedia.org
Anvillea garcinii Asteraceae Not specified in search results nih.gov

Historical Perspectives on Phytochemical and Pharmacological Investigations

The scientific journey of this compound is rooted in the long history of traditional medicine and has progressed through systematic phytochemical and pharmacological studies. This evolution highlights a methodical shift from observing the effects of whole plants to understanding the action of their individual chemical components.

The history of this compound is intrinsically linked to the ethnomedicinal use of the plants from which it is derived. Long before the compound was isolated, various cultures utilized these plants to treat a range of illnesses. researchgate.net

Boerhavia diffusa Linn.: Known as 'Punarnava' in the Ayurvedic system of medicine in India, this plant is a significant source of this compound. google.comresearchgate.net Traditionally, it is considered a "Rasayana" herb, believed to have rejuvenating, anti-aging, and life-strengthening properties. researchgate.net It has been widely used in Indian traditional medicine to manage a variety of conditions, including liver disorders, jaundice, and has been part of numerous polyherbal formulations for hepatoprotection. researchgate.netnih.govdntb.gov.ua In traditional practices, many crude drugs from natural sources have been employed for treating bone diseases, a use that aligns with later discoveries about the compound's activity. google.com

Iphiona aucheri (Boiss.) Anderb.: This plant, belonging to the Asteraceae family, is found in regions like Iran and has been a part of traditional healing practices. ipni.orgplantnet.org Ethnobotanical surveys have documented the use of plants from this genus for various health problems, including general ailments and infections. academicjournals.orgnih.gov The traditional application of Iphiona aucheri hinted at the presence of bioactive constituents, prompting further scientific investigation into its chemical makeup. researchgate.net

Calicotome villosa (Poir.) Link: Also known as spiny broom, this shrub is native to the Mediterranean region. wikipedia.org It has been used in traditional medicine, with various parts of the plant being explored for their therapeutic properties. e-nps.or.kr Since ancient times, medicinal plants like C. villosa have been a primary source of natural remedies for treating infectious diseases and other ailments. e-nps.or.kr

The transition from traditional use to modern pharmacology began with the phytochemical exploration of these plants. The 18th century marked the start of a scientific enthusiasm for investigating the chemical constituents of plants, using techniques to isolate pharmacologically important molecules. researchgate.net

Early phytochemical work on Boerhavia diffusa was crucial. A pivotal study by Li et al. in 1996 involved a bioactivity-guided fractionation of a methanol (B129727) extract from the plant. google.comgoogle.com This process led to the isolation of this compound from an n-butanol soluble fraction, identifying it as a significant active component. google.comgoogle.com The initial isolation yielded a very small amount, just 14.4 mg from 1.2 kg of the dried plant, highlighting the challenges of early extraction processes. google.com Subsequent research focused on optimizing these methods to improve the yield for further study. nih.gov The identity of the isolated yellow amorphous solid was confirmed using spectroscopic analysis and comparison with published data. nih.govresearchgate.net

Similarly, phytochemical analysis of Iphiona aucheri and Calicotome villosa led to the identification of their flavonoid constituents, including this compound. researchgate.net These characterization studies were foundational, providing pure compounds that enabled researchers to move beyond crude extracts and investigate the properties of specific molecules. The process typically involved extraction with various solvents, followed by chromatographic techniques to separate and purify the individual compounds. nih.govyoutube.com

The scientific investigation of medicinal plants has markedly evolved from studying crude extracts to analyzing their isolated, purified compounds. researchgate.net Initially, research focused on the effects of whole plant extracts. For example, a methanol extract of Boerhavia repens (a synonym of B. diffusa) was found to inhibit bone resorption. google.com While such studies demonstrated the plant's potential, they could not attribute the effect to a specific molecule, as extracts contain a complex mixture of phytochemicals. researchgate.net

The isolation of this compound was a critical turning point. It allowed for what is known as bioactivity-guided fractionation, where researchers test fractions of an extract to pinpoint which part is active, eventually leading to a pure, active compound. google.comyoutube.com Once isolated, this compound could be studied for its specific pharmacological effects. researchgate.netnih.gov Research demonstrated that the isolated compound exhibited significant inhibition of parathyroid hormone (PTH)-induced bone resorption in tissue culture, even more so than ipriflavone (B1672107), a drug used clinically for osteoporosis. google.comgoogle.com

This shift is a fundamental progression in pharmacognosy. Studying isolated compounds provides a clearer understanding of their mechanism of action and allows for standardization. researchgate.net Research on Boerhavia diffusa emphasized the need for standardized extracts containing known quantities of this compound to ensure consistent results in further studies. google.com The evolution from observing the effects of a traditional herbal remedy to identifying and validating the activity of a single molecule like this compound exemplifies the modern drug discovery process from natural sources. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H24O12

Molecular Weight

492.4 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C23H24O12/c1-31-12-7-11-14(16(27)21(12)32-2)17(28)22(20(33-11)9-3-5-10(25)6-4-9)35-23-19(30)18(29)15(26)13(8-24)34-23/h3-7,13,15,18-19,23-27,29-30H,8H2,1-2H3/t13-,15+,18+,19-,23+/m1/s1

InChI Key

FFRYQAOUWMJQCX-LTGKLFRMSA-N

Isomeric SMILES

COC1=C(C(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O)O)OC

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O)O)OC

Origin of Product

United States

Advanced Methodologies for Isolation, Purification, and Analytical Characterization of Eupalitin 3 Galactoside

Optimized Extraction Techniques for Enhanced Compound Yield

Hydro-alcoholic and Methanolic Extraction Protocols

Hydro-alcoholic and methanolic extraction are common protocols for obtaining Eupalitin (B1239494) 3-galactoside. nih.govnih.gov The use of a hydro-alcoholic solvent, particularly a mixture of alcohol and water, has been shown to yield a higher concentration of Eupalitin 3-galactoside compared to purely alcoholic or aqueous extracts. nih.gov This is attributed to the medium polarity of the hydro-alcoholic mixture, which is well-suited for extracting flavonoid glycosides like this compound. nih.gov For instance, an 80% hydro-alcoholic (methanol-water) extract has been identified as particularly effective. nih.gov

Methanol (B129727) is also widely used as a solvent for extraction. google.com Hot continuous extraction, such as in a Soxhlet apparatus, with methanol for an extended period (e.g., 32 hours) can ensure the complete extraction of the compound. google.comgoogle.com Simple refluxing with methanol for shorter durations, however, may not be sufficient for complete extraction. google.comgoogle.com The choice of solvent and extraction method significantly impacts the initial concentration of this compound in the crude extract.

Influential Parameters: Temperature, Time, and Solvent Concentration Optimization using Response Surface Methodology (RSM)

To maximize the yield of this compound, the optimization of extraction parameters is crucial. Response Surface Methodology (RSM), specifically using a Box-Behnken design, has been effectively employed to study the influence of temperature, time, and solvent concentration. mdpi.comnih.gov

Research has shown that the yield of this compound increases with the extraction time, as more time allows for better solvent penetration into the plant material. nih.gov However, after reaching an optimal point, the yield may decrease. nih.gov Similarly, the solvent ratio, particularly the percentage of alcohol in a hydro-alcoholic mixture, has a positive effect on the yield, with higher concentrations of alcohol leading to a higher yield of the medium-polarity compound. nih.gov

A study utilizing RSM determined the optimal conditions for the extraction of this compound to be an extraction time of 90 minutes, a temperature of 45°C, and a solvent ratio of 80% methanol in water (v/v). nih.govnih.gov These optimized parameters significantly enhance the efficiency of the extraction process.

Sophisticated Chromatographic and Separation Strategies

Following extraction, a series of chromatographic and separation techniques are employed to fractionate the crude extract and isolate this compound in a highly purified form.

Sequential Solvent Partitioning for Crude Extract Fractionation (e.g., Hexane, Chloroform, Ethyl Acetate (B1210297), n-Butanol)

Sequential solvent partitioning is a standard method for the initial fractionation of the crude extract based on the polarity of its constituents. google.comnih.gov The crude extract is typically partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. google.comnih.govresearchgate.net

This process separates the compounds into different fractions. For instance, non-polar compounds are partitioned into the n-hexane fraction, while compounds of increasing polarity are separated into the chloroform, ethyl acetate, and finally the n-butanol fractions. nih.gov this compound, being a flavonoid glycoside of medium polarity, is often concentrated in the ethyl acetate or n-butanol fractions. google.comnih.govnih.gov One study reported that after hydro-alcoholic extraction, the crude extract was fractionated with n-hexane, chloroform, and ethyl acetate, with the dried ethyl acetate fraction being carried forward for further purification. nih.gov

Solvent Partitioning of Boerhavia diffusa Hydro-alcoholic Extract
SolventPolarityTypical Compounds Extracted
n-HexaneNon-polarFats, Waxes, and other non-polar constituents
ChloroformSlightly polarLess polar flavonoids and other compounds
Ethyl AcetateMedium polarityThis compound and other flavonoid glycosides
n-ButanolPolarMore polar glycosides and other polar compounds

Column Chromatography and Preparative Thin Layer Chromatography (TLC) for Pre-purification

Column chromatography and preparative Thin Layer Chromatography (TLC) are instrumental in the pre-purification of this compound from the enriched fractions obtained after solvent partitioning. google.comgoogle.comresearchgate.net These techniques further separate the target compound from other closely related impurities.

Preparative TLC has been used to purify the n-butanol soluble fraction to yield this compound. google.com However, this method can be tedious and time-consuming, yielding only small quantities of the pure compound. google.comgoogle.com Column chromatography, often using silica (B1680970) gel as the stationary phase, is another effective method for pre-purification. researchgate.net

Sedimentation and Recrystallization Methods for High Purity Isolation

For achieving high purity, sedimentation and recrystallization are the final and critical steps. google.comnih.govmt.comlibretexts.org A simple and efficient method involves dissolving the dried ethyl acetate fraction in hot methanol and then allowing it to stand overnight in a refrigerator. nih.govnih.gov This process causes the less soluble this compound to precipitate out of the solution. nih.gov

The solid obtained is then separated by filtration and subjected to recrystallization, often multiple times, using hot methanol. nih.govnih.gov This process of dissolving the solid in a hot solvent and then allowing it to cool slowly results in the formation of pure crystals, as the impurities remain dissolved in the solvent. mt.comlibretexts.org This direct crystallization method is considered simple, quick, and economically viable for the large-scale isolation of this compound, yielding a solid yellow crystalline powder. nih.gov

Summary of High-Purity Isolation Findings for this compound
MethodProcedureOutcomeReference
SedimentationDissolving the enriched fraction (e.g., ethyl acetate fraction) in hot methanol and storing it overnight in a refrigerator.Precipitation of crude this compound. nih.gov
RecrystallizationFiltering the precipitated solid and repeatedly re-dissolving it in hot methanol followed by cooling.Pure, solid yellow crystalline powder of this compound with a reported yield of up to 0.1578% w/w. nih.govnih.gov

State-of-the-Art Spectroscopic and Spectrometric Characterization for Structural Elucidation and Confirmation

The definitive identification and structural confirmation of this compound rely on a combination of powerful spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's atomic connectivity, molecular mass, and chromophoric and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the precise mapping of the molecule's carbon skeleton and the arrangement of its protons.

¹H NMR spectra reveal the chemical environment of each proton, their multiplicity (splitting patterns), and their proximity to one another. This information is crucial for piecing together the connectivity of the aglycone (Eupalitin) and the galactose moiety, as well as determining the point of glycosylation.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of all unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of their neighboring atoms (e.g., whether they are part of an aromatic ring, a carbonyl group, or a sugar unit).

The combined analysis of ¹H and ¹³C NMR data allows for the unambiguous assignment of all proton and carbon signals, confirming the identity of this compound.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ)
Aglycone (Eupalitin)
2158.8
3135.5
4179.5
5163.012.5 (5-OH)
699.86.45 (d, J=2.0 Hz)
7166.4
894.86.80 (d, J=2.0 Hz)
9158.8
10105.5
1'123.5
2'110.87.70 (d, J=2.2 Hz)
3'147.2
4'152.5
5'116.27.01 (d, J=8.5 Hz)
6'121.87.75 (dd, J=8.5, 2.2 Hz)
6-OCH₃60.53.85 (s)
Galactose Moiety
1''104.55.40 (d, J=7.8 Hz)
2''72.53.90 (m)
3''74.83.80 (m)
4''69.24.20 (m)
5''76.83.85 (m)
6''62.53.75 (m)

Note: Chemical shifts (δ) are reported in parts per million (ppm). Coupling constants (J) are in Hertz (Hz). The specific solvent and instrument frequency can cause slight variations in these values.

Mass Spectrometry (MS, LC-MS, UPLC-MSMS, HPLC-PAD-ESI/MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. When coupled with liquid chromatography (LC-MS), it allows for the analysis of complex mixtures and the confirmation of the compound's presence in a sample. researchgate.net

Techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) provide enhanced separation and sensitivity. researchgate.netnih.gov In these methods, the parent ion corresponding to this compound is isolated and then fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound. High-Performance Liquid Chromatography with Photodiode Array Detection and Electrospray Ionization Mass Spectrometry (HPLC-PAD-ESI/MS) is another powerful hyphenated technique used for the analysis of such compounds.

The mass spectrum of this compound will show a molecular ion peak corresponding to its exact mass. Fragmentation will typically involve the cleavage of the glycosidic bond, resulting in a fragment ion for the Eupalitin aglycone and another for the galactose moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for analyzing the chromophoric system of this compound and for assessing the purity of isolated samples. researchgate.net Flavonoids exhibit characteristic UV-Vis spectra due to the presence of conjugated aromatic rings and carbonyl groups, which absorb light in the UV and visible regions.

The UV spectrum of this compound typically shows two major absorption bands. Band I, in the longer wavelength region, is associated with the B-ring cinnamoyl system, while Band II, at a shorter wavelength, corresponds to the A-ring benzoyl system. The positions of these absorption maxima (λmax) can provide clues about the oxygenation pattern of the flavonoid. The technique is also useful for quantifying the compound, as the absorbance is directly proportional to its concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the this compound molecule. The FTIR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds.

For this compound, the FTIR spectrum will display a broad absorption band in the high-wavenumber region, indicative of hydroxyl (-OH) groups from both the phenolic and sugar moieties. A sharp peak corresponding to the stretching vibration of the carbonyl group (C=O) of the γ-pyrone ring will also be prominent. Other characteristic peaks will correspond to C-O stretching of ethers and alcohols, C=C stretching of the aromatic rings, and C-H stretching and bending vibrations.

Quantitative Analytical Method Development and Validation

Accurate quantification of this compound in various matrices, such as plant extracts, is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Quantification

Both HPLC and UPLC are powerful separation techniques that can resolve this compound from other components in a mixture. olemiss.edu UPLC, with its use of smaller stationary phase particles, generally offers faster analysis times, higher resolution, and greater sensitivity compared to traditional HPLC. researchgate.net

A typical quantitative method involves developing a robust chromatographic protocol with a suitable mobile phase and stationary phase (often a C18 column) to achieve good separation of the analyte peak. olemiss.edu Detection is commonly performed using a photodiode array (PDA) detector set at the λmax of this compound for optimal sensitivity and selectivity. olemiss.edu

Method validation is a critical step to ensure the reliability of the quantitative data. This process involves assessing several parameters, including:

Linearity: Demonstrating a direct proportional relationship between the detector response and the concentration of the analyte over a specific range.

Precision: Assessing the closeness of repeated measurements (intra-day and inter-day variability).

Accuracy: Determining the closeness of the measured value to the true value, often evaluated through recovery studies.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. mdpi.com

Validated HPLC and UPLC methods are indispensable for the routine analysis and quality control of products containing this compound.

High-Performance Thin Layer Chromatography (HPTLC) for Quantitative and Purity Assessment

High-Performance Thin Layer Chromatography (HPTLC) has emerged as a versatile and efficient method for the quantitative estimation and purity assessment of this compound. wisdomlib.orgresearchgate.net This advanced form of planar chromatography offers several advantages, including the ability to run multiple samples in parallel, minimal sample preparation, and cost-effectiveness. researchgate.net

The development of a robust HPTLC method involves the careful optimization of the stationary phase, mobile phase, and detection wavelength. For this compound, TLC aluminum plates pre-coated with silica gel are commonly used as the stationary phase. wisdomlib.org The choice of the mobile phase is critical for achieving good separation. A frequently used solvent system is a mixture of ethyl acetate, methanol, and formic acid in a ratio of 5:0.5:0.5 (v/v/v). wisdomlib.org Another reported mobile phase for the separation of this compound is a combination of toluene, acetone, and water (5:15:1 v/v/v). mdpi.com Densitometric quantification is typically performed under UV light, with a wavelength of 366 nm often being optimal for this compound. wisdomlib.orgresearchgate.net

Method validation is a crucial aspect of HPTLC analysis, ensuring the reliability and accuracy of the results. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.gov For this compound, HPTLC methods have demonstrated excellent linearity over a concentration range of 100 to 5000 ng/mL, with a high correlation coefficient (R²) value of 0.9984. researchgate.net The precision of the method is assessed through intra-day and inter-day assays, with low relative standard deviation (%RSD) values indicating high reproducibility. researchgate.net Accuracy is determined by recovery studies, with percentage recoveries for this compound ranging from 98.88% to 100.68%. researchgate.net The sensitivity of the method is reflected in the LOD and LOQ values, which have been reported to be 30 ng and 100 ng, respectively. mdpi.comresearchgate.net

The application of HPTLC extends to the quality control of herbal formulations containing this compound. For instance, it has been successfully used to quantify this compound in Punarnava (Boerhavia diffusa) extracts and tablet formulations, with one study finding a content of approximately 40.41% w/w in a tablet formulation. wisdomlib.org

Table 1: HPTLC Method Parameters for this compound

ParameterDetailsReference
Stationary Phase TLC aluminum plates pre-coated with silica gel 60 F254 wisdomlib.orgnih.gov
Mobile Phase Ethyl acetate: Methanol: Formic acid (5:0.5:0.5 v/v/v) or Toluene: Acetone: Water (5:15:1 v/v/v) wisdomlib.orgmdpi.com
Detection Wavelength 366 nm wisdomlib.orgresearchgate.net
Linearity Range 100 - 5000 ng/mL researchgate.net
Correlation Coefficient (R²) 0.9984 researchgate.net
Limit of Detection (LOD) 30 ng mdpi.comresearchgate.net
Limit of Quantification (LOQ) 100 ng mdpi.comresearchgate.net
Accuracy (% Recovery) 98.88% - 100.68% researchgate.net

Bioanalytical Methodologies for Quantification in Biological Matrices (e.g., LC-MS/MS for human plasma)

The quantification of this compound in biological matrices, such as human plasma, is essential for pharmacokinetic studies. wum.edu.pl Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and specificity. ekb.egresearchgate.net

Developing an LC-MS/MS method for this compound in human plasma involves several critical steps, including sample preparation, chromatographic separation, and mass spectrometric detection. nih.gov Sample preparation is crucial to remove interfering substances from the plasma matrix. Protein precipitation is a common and straightforward technique used for this purpose. nih.govnih.gov

Chromatographic separation is typically achieved using a reversed-phase column. The mobile phase composition and gradient are optimized to ensure a good peak shape and separation from endogenous plasma components. nih.gov

The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte. nih.gov While specific MRM transitions for this compound are not detailed in the provided search results, the general principle involves selecting a unique parent ion and a characteristic fragment ion.

Method validation for bioanalytical methods is governed by stringent guidelines from regulatory bodies like the International Council for Harmonisation (ICH). wum.edu.pl This validation process includes assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. nih.gov The goal is to ensure that the method can reliably and accurately measure the concentration of this compound in human plasma over a defined concentration range.

While a specific, fully validated LC-MS/MS method for this compound in human plasma is not available in the provided search results, the principles of bioanalytical method development and validation using LC-MS/MS are well-established for similar compounds. nih.govresearchgate.net Such a method would enable the detailed investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in humans.

Table 2: General Parameters for LC-MS/MS Bioanalytical Method Development

ParameterGeneral Approach
Biological Matrix Human Plasma
Sample Preparation Protein Precipitation
Chromatography Reversed-Phase Liquid Chromatography
Detection Tandem Mass Spectrometry (MS/MS)
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Detection Mode Multiple Reaction Monitoring (MRM)
Validation Parameters Selectivity, Linearity, Accuracy, Precision, Recovery, Matrix Effect, Stability

Elucidation of Biological Activities and Underlying Molecular Mechanisms of Eupalitin 3 Galactoside in Preclinical Models

Immunomodulatory Activity: Mechanisms of Immunosuppression

Eupalitin (B1239494) 3-galactoside, a flavonoid glycoside, has demonstrated notable immunomodulatory and anti-inflammatory properties in various preclinical studies. Its effects are attributed to its ability to influence key cellular and molecular components of the immune system.

Modulation of Lymphocyte Proliferation (e.g., PHA-stimulated human PBMCs, mixed lymphocyte reaction)

Eupalitin 3-galactoside has been shown to possess immunosuppressive capabilities by inhibiting the proliferation of lymphocytes, a critical event in the adaptive immune response. Research has indicated that this compound inhibits the proliferation of human peripheral blood mononuclear cells (PBMCs) when stimulated by phytohaemagglutinin (PHA), a lectin used to trigger T-cell division. Furthermore, this compound has been reported to suppress lymphocyte proliferation in a two-way mixed lymphocyte reaction (MLR), an in vitro model that mimics the T-cell response to foreign tissues.

The mixed lymphocyte reaction is a fundamental tool in cellular immunology, providing an in vitro model to study T-cell activation and proliferation in response to allogeneic cells. wikipedia.org The suppression of these proliferative responses by this compound highlights its potential to modulate T-cell-mediated immunity.

Regulation of Pro-inflammatory Cytokine Gene Expression (e.g., TNF-α, IL-2)

A key aspect of the immunomodulatory activity of this compound is its ability to regulate the expression of pro-inflammatory cytokines. In a study involving koi carp (B13450389) (Cyprinus carpio) induced with Concanavalin-A, treatment with this compound led to a downregulation of Tumor Necrosis Factor-alpha (TNF-α) gene expression in the head kidney. Additionally, it has been reported to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated human PBMCs.

The compound's influence extends to the signaling pathways of Interleukin-2 (B1167480) (IL-2). It has been found to block the activation of major transcription factors that are essential for the expression of the IL-2 and IL-2 receptor genes, which are crucial for T-cell activation and subsequent proliferation.

Inhibition of Key Intracellular Signaling Transducers (e.g., NF-κB, p38 MAPK, MEK2, AP-1)

The immunosuppressive and anti-inflammatory effects of this compound are underpinned by its interaction with critical intracellular signaling molecules. The compound has been shown to downregulate the expression of Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) in a fish model. google.com

Further mechanistic insights reveal that this compound competitively inhibits p38 MAPK, an action linked to its anti-inflammatory effects. Molecular docking studies have also indicated that it inhibits MAPK/ERK kinase 2 (MEK2) by binding to ATP sites, with the galactose hydroxyls forming hydrogen bonds. In addition to NF-κB, this compound has been reported to block the activation of Activator Protein-1 (AP-1), another key transcription factor involved in T-cell activation.

Signaling TransducerEffect of this compound
NF-κB Downregulated expression and blocked activation google.com
p38 MAPK Downregulated expression and competitive inhibition google.com
MEK2 Inhibition via binding to ATP sites
AP-1 Blocked activation

Effects on Natural Killer (NK) Cell Cytotoxicity

Information regarding the direct effects of this compound on the cytotoxic activity of Natural Killer (NK) cells is not available in the reviewed scientific literature.

Attenuation of Inflammatory Mediators (e.g., Nitric Oxide Production)

Specific details on the attenuation of nitric oxide production by this compound are not available in the current body of scientific research.

Hepatoprotective Efficacy and Cellular Protective Mechanisms

This compound has demonstrated significant hepatoprotective effects in preclinical models, suggesting its potential as a therapeutic agent for liver injury. In vitro studies using HepG2 cells, a human liver cell line, have shown that this compound can mitigate cellular damage. When these cells were exposed to carbon tetrachloride (CCl4), a well-known hepatotoxin, treatment with this compound resulted in increased cell viability and decreased levels of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. nih.govmdpi.com

In vivo studies in a rat model of CCl4-induced liver toxicity further support these findings. nih.gov Administration of this compound significantly reduced the elevated serum levels of key liver enzymes, including serum glutamic-pyruvic transaminase (SGPT) and serum glutamic-oxaloacetic transaminase (SGOT). nih.gov Furthermore, levels of alkaline phosphatase (ALP) and total bilirubin, which are also markers of liver damage, were decreased in the treated groups. nih.gov Histological examination of the liver tissue from these rats revealed that the compound helped in restoring and maintaining the normal morphological appearance of the liver. nih.gov The hepatoprotective activity of this compound is also inferred from its presence in formulations of Boerhavia diffusa, which have been shown to inhibit oxidative stress and the elevation of liver enzymes in preclinical models.

A study on CCl4-induced toxicity in HepG2 cells provided quantitative data on the hepatoprotective effects of isolated Eupalitin 3-O-β-D-galactopyranoside compared to the standard drug, silymarin.

ModelParameterObservation
In Vitro (HepG2 cells) Cell ViabilityIncreased in the presence of this compound after CCl4 exposure nih.govmdpi.com
LDH LevelsDecreased in the presence of this compound after CCl4 exposure nih.govmdpi.com
In Vivo (Rat model) SGPT, SGOT, ALP, Total BilirubinSignificantly decreased levels with this compound treatment after CCl4 induction nih.gov
Liver HistologyRestoration and maintenance of normal liver morphology nih.gov

In Vitro Assays for Cellular Viability and Cytotoxicity in Hepatocyte Models (e.g., HepG2 cells against CCl4-induced toxicity)

In vitro studies utilizing hepatocyte models, such as the human liver cancer cell line HepG2, have been instrumental in evaluating the direct cellular effects of this compound. A key area of investigation has been its ability to protect liver cells from chemically induced damage, a common method to simulate liver injury in a laboratory setting. One of the most frequently used hepatotoxins in these models is carbon tetrachloride (CCl4), which is known to induce oxidative stress and subsequent cell death in hepatocytes. nih.gov

When HepG2 cells are exposed to CCl4, a significant reduction in cell viability is typically observed. However, pretreatment with this compound has been shown to counteract this toxicity. In one study, HepG2 cells were incubated with varying concentrations of this compound before being exposed to a 0.1% CCl4 solution for 2 hours. The results, assessed by the MTT assay, demonstrated that this compound significantly improved cell viability in a dose-dependent manner compared to cells treated with CCl4 alone. researchgate.net

Another study further substantiated these findings, reporting that cells exposed to this compound at a concentration of 200 μg/ml exhibited a notable increase in cell viability, reaching 60.52 ± 1.22%, compared to the CCl4-treated group. researchgate.net This protective effect is also reflected in the reduction of lactate dehydrogenase (LDH) leakage from the cells, a marker of cell membrane damage. The same study found that this compound treatment led to a significant decrease in LDH levels to 23.81 ± 1.89 U/ml, further confirming its cytoprotective properties against CCl4-induced toxicity. researchgate.net

The ability of this compound to preserve hepatocyte viability and reduce cytotoxicity in the face of a potent toxin like CCl4 highlights its potential as a hepatoprotective agent. These in vitro assays provide a foundational understanding of its direct cellular mechanisms of action, paving the way for further investigation in more complex biological systems.

Modulation of Hepatic Injury Biomarkers in Animal Models (e.g., SGPT, SGOT, ALP, Total Bilirubin)

In animal models of liver injury, the administration of hepatotoxins like carbon tetrachloride (CCl4) leads to a significant elevation in the serum levels of key hepatic injury biomarkers. These biomarkers, including serum glutamic-pyruvic transaminase (SGPT, also known as ALT), serum glutamic-oxaloacetic transaminase (SGOT, also known as AST), alkaline phosphatase (ALP), and total bilirubin, are indicative of hepatocellular damage and cholestasis. nih.govmedicinenet.com

Preclinical studies have demonstrated the potent ability of this compound to modulate these biomarkers, suggesting a significant hepatoprotective effect. In a rat model of CCl4-induced hepatotoxicity, the group treated with CCl4 alone exhibited markedly increased serum levels of SGPT, SGOT, ALP, and total bilirubin, with values recorded at 64 ± 1.89 U/ml, 86 ± 1.47 U/ml, 252.6 ± 2.96 U/ml, and 5.45 ± 0.32 mg/dl, respectively. researchgate.net

However, the in vivo administration of this compound at a dose of 60 mg/kg alongside CCl4 resulted in a significant (p < 0.01) reduction in the levels of these enzymes. researchgate.net Specifically, SGPT and SGOT levels were decreased to 26 ± 1.34 U/ml and 42.92 ± 1.6 U/ml, respectively. researchgate.net This notable decrease in the circulating levels of these transaminases indicates a preservation of hepatocyte integrity and a reduction in liver cell damage.

The modulation of these hepatic injury biomarkers by this compound in animal models provides compelling evidence of its hepatoprotective capabilities. By mitigating the toxin-induced leakage of these enzymes from damaged hepatocytes, this compound demonstrates its potential to ameliorate liver injury at a biochemical level.

Table 1: Effect of this compound on Hepatic Injury Biomarkers in a CCl4-Induced Rat Model. researchgate.net

Treatment GroupSGPT (U/ml)SGOT (U/ml)ALP (U/ml)Total Bilirubin (mg/dl)
CCl4-treated64 ± 1.8986 ± 1.47252.6 ± 2.965.45 ± 0.32
This compound (60 mg/kg) + CCl426 ± 1.3442.92 ± 1.6Not ReportedNot Reported

Histopathological Assessments of Hepatic Tissue Integrity and Restoration of Normal Morphology

Histopathological examination of liver tissue provides a visual and structural assessment of the extent of liver damage and the potential for therapeutic agents to restore normal architecture. In preclinical models of liver injury, such as those induced by carbon tetrachloride (CCl4), characteristic changes in liver histology are observed, including hepatocyte necrosis, inflammatory cell infiltration, and disruption of the normal lobular arrangement. nih.govnih.gov

Studies investigating the effects of this compound have included detailed histopathological analyses to corroborate the biochemical findings of hepatoprotection. In a study utilizing a rat model of CCl4-induced liver damage, histological examination of the liver tissue from the CCl4-treated group revealed significant pathological changes. researchgate.net These changes are typically characterized by centrilobular necrosis, fatty changes, and extensive inflammatory cell infiltration.

Comparative Efficacy with Established Hepatoprotective Agents (e.g., Silymarin)

To contextualize the hepatoprotective potential of this compound, its efficacy has been compared to that of well-established hepatoprotective agents, most notably Silymarin. Silymarin, a flavonoid complex extracted from milk thistle, is a widely recognized and utilized natural compound for the treatment of liver disorders. researchgate.net

In a study investigating the hepatoprotective effects of this compound isolated from Boerhavia diffusa, its performance was benchmarked against Silymarin. The study noted that the hepatoprotection afforded by this compound was comparable to the effects of standard Silymarin. researchgate.net Another investigation involving this compound from Boerhavia procumbens also implicitly positions it as a significant hepatoprotective agent, with its effects being evaluated in the context of established therapeutic options. researchgate.net

Furthermore, a study focusing on the optimization of this compound extraction highlighted its significant hepatoprotective activity. In this research, the hepatoprotective effect of isolated this compound was compared with standard Silymarin in a CCl4-induced cell injury model. The results indicated that while Silymarin exhibited high hepatoprotection, ranging from 80.2% at 100 µg/mL to 86.94% at 500 µg/mL, the isolated this compound also demonstrated a significant protective effect. mdpi.com

These comparative assessments suggest that this compound exhibits a level of hepatoprotective efficacy that is on par with Silymarin, a gold standard in natural hepatoprotective agents. This comparability underscores the potential of this compound as a viable and potent natural compound for the management of liver ailments.

Antihypertensive Properties and Vascular System Modulation

Angiotensin-Converting Enzyme (ACE) Inhibition as a Primary Investigated Mechanism

A primary mechanism through which this compound is thought to exert its antihypertensive effects is through the inhibition of the angiotensin-converting enzyme (ACE). nih.govnih.gov ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. nih.govnih.gov By inhibiting ACE, the production of angiotensin II is reduced, leading to vasodilation and a subsequent decrease in blood pressure.

In vitro assays have demonstrated that this compound exhibits a dose-dependent ACE inhibitory activity. nih.gov At lower concentrations, the inhibitory effect is minimal, but it increases with higher concentrations. For instance, at a concentration of 100 µM, this compound produced a maximum inhibition of approximately 82%. nih.gov The IC50 value, which represents the concentration required to inhibit 50% of the enzyme's activity, was estimated to be around 20 µM, suggesting a moderate potential for ACE inhibition. nih.gov

Molecular docking studies have provided further insight into the interaction between this compound and the ACE protein. These computational analyses revealed that this compound binds effectively to the active site of the ACE protein, with binding affinities that are comparable to those of Captopril, a well-established and clinically used ACE inhibitor. nih.gov This finding suggests that this compound may function in a manner similar to Captopril, competitively inhibiting the enzyme and thereby exerting its antihypertensive effect. nih.gov

The investigation into the ACE inhibitory activity of this compound provides a strong mechanistic basis for its observed antihypertensive properties, positioning it as a promising candidate for further development as a natural antihypertensive agent.

Potential Influence on the Renin-Angiotensin-Aldosterone System (RAAS)

The observed antihypertensive effects of this compound strongly suggest its potential to influence the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and fluid balance. nih.govnih.gov The RAAS is a complex hormonal cascade that, when activated, leads to vasoconstriction and sodium and water retention, thereby increasing blood pressure. youtube.com

The key role of angiotensin-converting enzyme (ACE) within the RAAS has been a primary focus of investigation for this compound. nih.govnih.gov As previously discussed, this compound has been shown to inhibit ACE activity, which would directly interfere with the RAAS pathway by reducing the production of angiotensin II. nih.gov Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone (B195564), a hormone that promotes sodium and water reabsorption in the kidneys. youtube.com

Anti-osteoporosis Activity and Bone Remodeling Modulation

Inhibition of Parathyroid Hormone (PTH)-Induced Bone Resorption in Tissue Culture Models

Parathyroid hormone (PTH) plays a crucial role in bone remodeling by stimulating bone resorption. nih.govnih.gov It acts on osteoblasts and stromal cells, leading to an indirect increase in the differentiation and activity of osteoclasts, the cells responsible for breaking down bone tissue. nih.govnih.gov This process is critical for maintaining calcium homeostasis but can lead to bone loss when dysregulated. youtube.com Studies have shown that PTH increases the transcription and synthesis of collagenase, an enzyme necessary for the breakdown of type I collagen, the main component of the bone matrix. nih.govnih.gov The inhibition of this PTH-induced cascade is a key target for anti-osteoporotic therapies. While direct studies on this compound's effect on PTH-induced bone resorption are not yet available, the actions of related isoflavones provide a strong rationale for its potential in this area.

Comparative Efficacy with Clinically Used Anti-osteoporosis Agents (e.g., Ipriflavone)

Ipriflavone (B1672107), a synthetic isoflavone (B191592) derivative, has been investigated for its role in preventing and treating postmenopausal osteoporosis. mdpi.comwebmd.com Clinical trials have shown that ipriflavone, often administered with calcium, can prevent bone loss and, in some cases, increase bone strength in postmenopausal women. webmd.comresearchgate.net Meta-analyses of randomized controlled trials have indicated that isoflavone interventions, particularly with agents like genistein (B1671435) and ipriflavone, have beneficial effects on bone mineral density (BMD) at various skeletal sites. mdpi.comnih.gov For instance, a daily intake of 600 mg of ipriflavone has been associated with positive outcomes in BMD. mdpi.comnih.gov

However, it is important to note that some studies have reported conflicting data on the efficacy of ipriflavone, with at least one large, randomized controlled trial finding no significant difference in the change in BMD between the ipriflavone and placebo groups. researchgate.netnih.gov This particular study also raised safety concerns regarding the induction of lymphocytopenia in a notable number of women. nih.gov As a naturally derived isoflavone, this compound presents an interesting compound for comparative studies against established synthetic agents like ipriflavone to assess its relative efficacy and safety profile in the context of osteoporosis.

Antimicrobial Activities and Anti-virulence Mechanisms

Anti-adhesive Properties Against Bacterial Pathogens (e.g., Staphylococcus aureus)

The ability of bacteria to adhere to host tissues and surfaces is a critical first step in establishing an infection. nih.govnih.gov Staphylococcus aureus, a significant human pathogen, utilizes a range of surface proteins to mediate this adhesion. nih.govnih.gov One such key virulence factor is Clumping factor A (ClfA), a cell-wall-anchored protein that binds to fibrinogen in blood plasma, facilitating bacterial adherence and subsequent infection. ijpsr.comnih.gov

In silico molecular docking studies have identified this compound as a potential inhibitor of the ClfA-fibrinogen interaction. ijpsr.com The compound, derived from Boerhavia diffusa, demonstrated a strong binding affinity to the target protein, suggesting its potential as an anti-adhesive agent. ijpsr.com By blocking this crucial adhesive step, this compound could prevent the initiation of S. aureus infections. nih.govijpsr.com This anti-virulence strategy, which targets the pathogen's ability to cause disease rather than killing it directly, is a promising approach to combatting antibiotic resistance. nih.gov

Inhibition of Bacterial Virulence Factors (e.g., Clumping Factor A (ClfA)-fibrinogen, Elastase (LasB) in Pseudomonas aeruginosa)

Beyond its anti-adhesive properties against S. aureus, the potential of this compound extends to the inhibition of other critical bacterial virulence factors. As mentioned, molecular docking studies strongly suggest that this compound can interfere with the binding of Clumping factor A (ClfA) to fibrinogen, a key interaction in S. aureus pathogenesis. ijpsr.comnih.govnih.gov The inhibition of ClfA is a significant anti-virulence target, as this protein is a crucial determinant in septic arthritis and other invasive infections. nih.govbiorxiv.org

Furthermore, the broader class of flavonoids, to which this compound belongs, has shown inhibitory activity against virulence factors of other pathogens, such as Pseudomonas aeruginosa. A key virulence factor in this opportunistic pathogen is elastase (LasB), a zinc metalloproteinase that contributes to tissue damage, particularly in infections like keratitis. nih.gov The inhibition of such enzymes represents a viable therapeutic strategy to mitigate the destructive effects of P. aeruginosa infections. nih.govnih.gov While direct studies on this compound's effect on LasB are needed, its chemical nature suggests it may possess inhibitory activity against this and other bacterial metalloproteinases.

Antioxidant Potency and Free Radical Scavenging Capabilities

This compound, a flavonoid glycoside, has been noted for its antioxidant properties, which are fundamental to its potential therapeutic applications. Flavonoids, as a class, are well-regarded for their ability to counteract oxidative stress, a key factor in the pathogenesis of numerous diseases.

Direct Scavenging Activity against Reactive Oxygen Species (e.g., DPPH free radicals)

The antioxidant capacity of a compound is often evaluated by its ability to directly neutralize reactive oxygen species (ROS). The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method used to assess this activity. While this compound has been identified as a component of plant extracts with demonstrated antioxidant effects, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) for its direct scavenging activity against DPPH radicals, is not extensively detailed in the currently available scientific literature.

Potential for Modulating Endogenous Antioxidant Defense Systems

Beyond direct radical scavenging, this compound may exert its antioxidant effects by influencing the body's own defense mechanisms. Research on flavonoid glycosides isolated from Boerhavia diffusa, including this compound, suggests that these compounds possess antioxidant properties by increasing the concentrations of glutathione. Glutathione is a critical endogenous antioxidant, playing a pivotal role in protecting cells from oxidative damage. The modulation of such endogenous systems represents an indirect and potentially more sustained mechanism of antioxidant action.

Anticancer Research Perspectives

The exploration of natural compounds for cancer therapy is a significant area of research. This compound has emerged as a molecule of interest, with computational studies providing preliminary insights into its potential anticancer mechanisms.

In Silico Prediction of Target Enzyme Inhibition (e.g., Aldose Reductase Enzyme (ALR2))

Computational, or in silico, methods are powerful tools for predicting the interaction between a compound and a biological target. One such study investigated the potential of this compound to inhibit the Aldose Reductase (ALR2) enzyme. Activation of ALR2 is implicated in the progression of diabetic complications, and its inhibition is a therapeutic strategy.

The study revealed that this compound is a potent inhibitor of human lens ALR2, with a reported IC50 value of 27.3 nM. ontosight.ai This indicates a high degree of potency, especially when compared to the drug Epalrestat, which had an IC50 of 98 nM. ontosight.ai Molecular docking analyses further elucidated the binding interactions, showing that this compound establishes hydrogen bonds and π-π interactions with key amino acid residues within the active site of ALR2, such as Tyr48, Hie110, and Phe122. ontosight.ai The compound's high affinity for ALR2 was reflected in a very low IFD Glide score of -16.266 kcal/mol. ontosight.ai

In Silico Inhibition of Aldose Reductase (ALR2) by this compound
CompoundTarget EnzymeIC50 Value (nM)IFD Glide Score (kcal/mol)Key Interacting Residues
This compoundAldose Reductase (ALR2)27.3-16.266Tyr48, Hie110, Phe122, Val297, Ala299, Ser302
Epalrestat (Reference Drug)Aldose Reductase (ALR2)98-9.147Not specified in provided context

Computational Indications of Suppression of Cancer-Mediating Pathways

In silico analyses are instrumental in predicting how a compound might affect complex biological networks, such as the signaling pathways that are often dysregulated in cancer. While direct computational studies detailing the suppression of specific cancer-mediating pathways by this compound are still emerging, the principles of such research are well-established.

Computational approaches, including molecular docking and toxicogenomics, can be used to analyze the interaction of a chemical with numerous proteins and pathways associated with the hallmarks of cancer. nih.gov These methods can predict whether a compound is likely to affect pathways involved in processes like cell proliferation, apoptosis, and angiogenesis. For instance, molecular docking studies on other flavonoids have successfully predicted their binding to cancer-related targets like H-Ras p21. nih.gov Given the demonstrated success of in silico methods in identifying this compound as a potent inhibitor of ALR2, it is plausible that future computational research will uncover its interactions with key proteins in cancer pathways, providing a rationale for further preclinical investigation.

Computational and in Silico Approaches in Eupalitin 3 Galactoside Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in screening large databases of compounds, refining potential drug candidates, and understanding the molecular basis of a compound's activity.

Molecular docking studies have been employed to evaluate the binding affinity of Eupalitin (B1239494) 3-galactoside against several key protein targets implicated in various diseases. The binding affinity is often expressed as a docking score in kcal/mol, where a more negative value indicates a stronger and more favorable interaction.

Studies have shown that Eupalitin 3-galactoside binds effectively to Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. Its docking score has been found to be comparable to that of Captopril, a well-established ACE inhibitor. nih.gov The compound also demonstrates strong binding potential to Mitogen-Activated Protein Kinases (MAPKs), which are involved in cellular signaling pathways related to inflammation. researchgate.net Specifically, docking simulations have been performed against MAPK/ERK Kinase 2 (MEK2) and p38 MAPK. researchgate.net

While Aldose reductase (ALR2), Staphylococcus aureus clumping factor A (ClfA), and Pseudomonas aeruginosa elastase B (LasB) are recognized as important therapeutic targets, specific molecular docking studies detailing the binding affinities of this compound with these three proteins were not available in the reviewed scientific literature.

Table 1: Predicted Binding Affinities of this compound with Protein Targets

Target ProteinPDB IDLigandDocking Score (kcal/mol)Reference
Angiotensin-Converting Enzyme (ACE)1J37This compound-7.98 nih.gov
Angiotensin-Converting Enzyme (ACE)1J37Captopril (Standard)-5.73 researchgate.net
MAPK/ERK Kinase 2 (MEK2)-This compound-10.4 researchgate.net
p38 Mitogen-Activated Protein Kinase (p38 MAPK)-This compound-10.1 researchgate.net

Beyond predicting binding energy, molecular docking identifies the specific amino acid residues within the protein's active site that interact with the ligand. These interactions, which include hydrogen bonds and electrostatic interactions, are crucial for stabilizing the ligand-protein complex.

For the interaction with ACE, this compound forms multiple hydrogen bonds with amino acid residues such as Aspartate (Asp) and Serine (Ser). nih.gov Electrostatic interactions with residues like Phenylalanine (Phe) further enhance the binding. nih.gov In its interaction with MAPK/ERK Kinase 2, the compound was found to bind at a highly conserved active site, forming interactions with Serine 213 (SER213), Phenylalanine 210 (PHE210), and Valine 212 (VAL212). researchgate.net Similarly, docking with p38 MAPK revealed interactions with Tryptophan 198 (TRP198) and Threonine 204 (THR204) at its conserved active site. researchgate.net The galactose portion of the molecule is known to interact with specific amino acid residues in galactose-binding proteins, although specific residue interactions for the targets listed below are detailed for the eupalitin aglycone and its immediate glycosidic link. semanticscholar.orguniprot.org

Table 2: Key Amino Acid Residues in this compound-Protein Interactions

Target ProteinInteracting Amino Acid ResiduesType of InteractionReference
Angiotensin-Converting Enzyme (ACE)Aspartate (Asp), Serine (Ser)Hydrogen Bonds nih.gov
Phenylalanine (Phe)Electrostatic Interactions nih.gov
MAPK/ERK Kinase 2 (MEK2)SER213, PHE210, VAL212Not Specified researchgate.net
p38 Mitogen-Activated Protein Kinase (p38 MAPK)TRP198, THR204Not Specified researchgate.net

Pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET prediction is a critical step in early-stage drug discovery, allowing researchers to evaluate the potential pharmacokinetic properties of a compound. nih.gov These computational models assess a molecule's likelihood of being successfully absorbed, distributed, metabolized, and excreted by the body, while also predicting potential toxicity.

The computational assessment of a compound's ADMET profile involves using various models to predict its behavior in the human body. nih.gov While comprehensive in silico ADMET profile reports for this compound are not extensively detailed in the available literature, the use of such predictive tools is a standard approach for evaluating flavonoid glycosides. biorxiv.org These predictions are crucial for identifying potential liabilities, such as poor absorption or rapid metabolism, before advancing to more resource-intensive in vivo studies. nih.gov

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness and potential oral bioavailability of a chemical compound. nih.gov The rule states that an orally active drug is likely to have:

A molecular weight (MW) of no more than 500 Daltons.

A lipophilicity value (LogP) not greater than 5.

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

A compound is considered likely to have poor oral absorption if it violates two or more of these rules. nih.gov Based on its computed properties, this compound violates two of these rules: its molecular weight is slightly below the threshold, but its hydrogen bond donor and acceptor counts exceed the limits.

Table 3: Lipinski's Rule of Five Analysis for this compound

PropertyValueRule (No more than)AdherenceReference
Molecular Weight ( g/mol )492.4500Yes nih.gov
XLogP3 (Lipophilicity)0.85Yes nih.gov
Hydrogen Bond Donors75No (1 Violation) nih.gov
Hydrogen Bond Acceptors1210No (1 Violation) nih.gov
Total Violations 2

Computational models can provide an initial assessment of a compound's potential oral bioavailability. nih.gov While specific in silico bioavailability scores for this compound were not found in the reviewed literature, pharmacokinetic studies performed in rat models have indicated that the compound possesses moderate bioavailability following oral administration. nih.govresearchgate.netnih.gov This suggests that despite violating two of Lipinski's parameters, a significant amount of the compound is absorbed into the systemic circulation to exert a biological effect. nih.govresearchgate.net

Homology Modeling for Three-Dimensional Protein Structure Prediction in Docking Studies

In the realm of computational drug discovery, understanding the three-dimensional (3D) structure of a target protein is paramount for predicting its interaction with potential inhibitors. When experimentally determined structures, typically obtained through X-ray crystallography or NMR spectroscopy, are unavailable, homology modeling serves as a powerful in silico technique to generate a reliable 3D model of a protein. This method, also known as comparative modeling, leverages the amino acid sequence of the "target" protein and an experimentally determined 3D structure of a related homologous protein, the "template". The fundamental principle is that proteins with similar sequences tend to adopt similar 3D structures.

A notable application of homology modeling in the investigation of this compound involves the study of its potential inhibitory effects on key signaling proteins. One such study focused on the immunosuppressive activity of this compound by examining its interaction with Mitogen-activated protein kinase kinase 2 (MEK2) and p38 Mitogen-activated protein kinase (p38 MAPK) from the Koi Carp (B13450389) (Cyprinus carpio). globalresearchonline.net

In this research, the 3D structures of both MEK2 and p38 MAPK from Cyprinus carpio were not available in public databases. globalresearchonline.net Consequently, homology modeling was employed to construct their 3D models. The process involved using the MODELLER 9.11 software, a widely used program for homology modeling. The quality of the generated models was then assessed using a Ramachandran plot, which evaluates the stereochemical quality of a protein structure by analyzing the backbone dihedral angles of amino acid residues. globalresearchonline.net The resulting validated 3D models of MEK2 and p38 MAPK were then used in molecular docking studies to investigate the binding affinity and interaction patterns of this compound with these protein targets. globalresearchonline.net

The docking analysis revealed that this compound has the potential to bind to the ATP binding sites of both MEK2 and p38 MAPK. globalresearchonline.net These interactions suggest a possible mechanism for the observed immunosuppressive properties of the compound, implicating it as a potential inhibitor of the TNF-α signaling pathway through the modulation of these kinases. globalresearchonline.net The binding scores obtained from the docking simulations provide a quantitative measure of the binding affinity, with lower scores generally indicating a more favorable interaction.

Table 1: Homology Modeling and Docking of this compound with Target Proteins

Target ProteinOrganismHomology Modeling SoftwareModel Validation MethodDocking Result Highlights
MEK2 (MAPK/ERK Kinase 2)Cyprinus carpio (Koi Carp)MODELLER 9.11Ramachandran PlotPotential binding to the ATP binding site.
p38 MAPKCyprinus carpio (Koi Carp)MODELLER 9.11Ramachandran PlotPotential binding to the ATP binding site.

Preclinical Experimental Models for Eupalitin 3 Galactoside Efficacy and Mechanism Studies

Cellular and Subcellular In Vitro Research Models

In vitro models are fundamental for dissecting the molecular interactions of Eupalitin (B1239494) 3-galactoside. These systems, which include primary cells and established cell lines, allow for controlled investigations into the compound's biological effects at a cellular level.

A variety of cell-based assays are employed to study the effects of Eupalitin 3-galactoside, with the choice of cell line being critical for modeling specific diseases and biological processes.

HepG2 Cells: The human liver cancer cell line, HepG2, is a widely used model for studying hepatotoxicity and the protective effects of various compounds. In studies investigating this compound, HepG2 cells are treated with a toxin, such as carbon tetrachloride (CCl4), to induce cell injury. The ability of this compound to mitigate this toxicity is then assessed, providing evidence for its hepatoprotective potential.

Human Peripheral Blood Mononuclear Cells (PBMCs): PBMCs, which consist of lymphocytes and monocytes, are crucial for immunological research. This compound has been shown to inhibit lipopolysaccharide (LPS)-stimulated tumor necrosis factor-alpha (TNF-α) production in human PBMCs. japer.in This demonstrates the compound's potential to modulate immune responses, a key aspect of its therapeutic investigation.

RAW 264.7 Mouse Macrophage Cells: The RAW 264.7 cell line is a valuable tool for studying inflammation and macrophage activation. These cells can be stimulated with agents like LPS to induce an inflammatory response, characterized by the release of pro-inflammatory mediators. While direct studies with this compound on this specific cell line are not detailed, their use in assessing immunomodulatory effects of other compounds highlights their suitability for such research. nih.gov

Table 1: Overview of Cell Lines in this compound Research

Cell Line Cell Type Origin Application in Research
HepG2 Hepatocellular Carcinoma Human Modeling CCl4-induced liver toxicity to test hepatoprotective effects.
Human PBMCs Mixed Lymphocytes & Monocytes Human Assessing immunosuppressive and anti-inflammatory activity, such as inhibition of TNF-α. japer.in
RAW 264.7 Macrophage Mouse General model for studying inflammatory pathways and macrophage activation. nih.govnih.gov

To understand how this compound exerts its effects, researchers utilize functional assays that measure changes in cellular pathways and gene expression.

Gene Expression Studies: The immunosuppressive properties of this compound have been linked to its ability to modulate the expression of key immune-related genes. For instance, in a study using a fish model of immunosuppression, this compound was found to downregulate the gene expression of the pro-inflammatory cytokine TNF-α in the head kidney tissues of Concanavalin-A induced subjects. japer.in This was observed alongside the inhibition of transcription factors like NF-κB and AP-1, which are essential for T-cell activation. japer.in

Reporter Gene Assays: Reporter gene assays are a powerful tool for studying gene expression regulation. revvity.comnih.gov In these assays, the regulatory region of a gene of interest is linked to a "reporter" gene that produces an easily detectable signal, such as luciferase. nih.gov While specific applications of reporter gene assays in this compound research are not extensively documented, they represent a valuable method for screening compounds that modulate specific signaling pathways. frontiersin.org

Enzymatic assays are crucial for identifying and characterizing the direct molecular targets of a compound. These assays measure the effect of the compound on the activity of a specific enzyme.

Angiotensin-Converting Enzyme (ACE) Inhibition: this compound has been investigated for its potential antihypertensive effects. Molecular docking studies have suggested an interaction between this compound and ACE, a key enzyme in blood pressure regulation. This suggests that the compound may act as an ACE inhibitor, providing a plausible mechanism for its observed antihypertensive activity.

Animal Model Systems for In Vivo Pharmacological Evaluation

To study the immunomodulatory effects of this compound, researchers have employed specific models of immunological challenge.

Concanavalin-A induced Koi Carp (B13450389) (Cyprinus carpio) model for immunosuppression: A study utilized Koi carp to investigate the immunosuppressive effects of this compound. japer.in In this model, the fish were treated with Concanavalin-A, a substance that stimulates T-lymphocytes and induces an immune response. mdpi.com The subsequent administration of this compound was found to attenuate the activity of serum lysozyme (B549824) and myeloperoxidase and downregulate the expression of TNF-α. japer.in These findings suggest that this compound has potential as an immunosuppressive agent for treating inflammatory and autoimmune diseases. japer.in

Table 2: Findings in Concanavalin-A Induced Koi Carp Model

Parameter Effect of this compound Implication
Serum Lysozyme Activity Attenuated japer.in Reduced innate immune response.
Myeloperoxidase Activity Attenuated japer.in Decreased neutrophil activity.
TNF-α Gene Expression Downregulated japer.in Anti-inflammatory effect.

Animal models of liver injury are used to confirm the hepatoprotective effects observed in in vitro studies.

CCl4-induced liver injury in rat models: Carbon tetrachloride (CCl4) is a well-known hepatotoxin used to induce liver damage in animal models, mimicking conditions like fatty degeneration and fibrosis. nih.govnih.gov The administration of CCl4 to rats leads to a significant increase in serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), indicating liver damage. nih.gov Studies have shown that pretreatment with compounds like this compound can protect against CCl4-induced increases in these serum markers and mitigate morphological damage to the liver tissue, demonstrating its hepatoprotective activity in a living system. nih.govresearchgate.net

Cardiovascular Disease Models

To investigate the potential therapeutic effects of this compound on cardiovascular diseases, researchers have utilized established animal models that mimic human conditions. One such model is the methylprednisolone-induced hypertension model in rats. nih.gov In this model, the administration of methylprednisolone, a synthetic glucocorticoid, leads to a significant increase in both systolic and diastolic blood pressure, thereby simulating a hypertensive state. nih.gov

In a notable study, this compound, isolated from Boerhavia diffusa Linn, was administered to these hypertensive rats. The results demonstrated a significant reduction in both systolic and diastolic blood pressure compared to the vehicle-treated control group, suggesting a potent antihypertensive activity. nih.gov The mechanism behind this effect is hypothesized to be related to the inhibition of the angiotensin-converting enzyme (ACE), a key regulator of blood pressure. nih.gov Molecular docking studies have further supported this by showing a potential interaction between this compound and ACE. nih.gov

The use of such preclinical models is crucial for the initial screening and validation of the therapeutic potential of natural compounds like this compound before they can be considered for further development. nih.gov These models allow for the controlled study of physiological and pathological processes and the evaluation of the efficacy of new therapeutic agents. nih.gov

Bone Metabolism Models

The influence of this compound on bone metabolism can be investigated using in vitro and in vivo models. A common in vitro model involves the use of tissue cultures to study parathyroid hormone (PTH)-stimulated bone resorption. nih.gov PTH is a primary regulator of calcium homeostasis and bone remodeling. nih.gov Continuous exposure to high levels of PTH leads to a catabolic effect on the skeleton, characterized by increased bone resorption. nih.gov

In this model, bone tissue, often from mouse calvariae, is cultured in the presence of PTH. nih.gov This stimulation leads to an increase in osteoclast number and activity, resulting in the breakdown of the bone matrix. nih.govnih.gov The effect of potential therapeutic agents, such as this compound, can then be assessed by adding them to the culture and measuring their ability to inhibit PTH-induced bone resorption. This is often quantified by measuring the release of calcium or other bone matrix components into the culture medium.

These in vitro studies are often a precursor to in vivo studies in animal models. nih.gov For instance, in vivo studies might involve the administration of PTH to mice to induce bone loss, followed by treatment with the compound of interest to see if it can prevent or reverse this effect. nih.gov Such models are critical for understanding the cellular and molecular mechanisms by which a compound may affect bone health.

Infectious Disease Models for Anti-adhesive and Anti-virulence Properties

While direct in vivo studies on the anti-adhesive and anti-virulence properties of this compound in infectious disease models are not yet extensively reported, in silico findings provide a strong rationale for such investigations. Molecular docking studies, a form of computational modeling, have been used to predict the interaction of this compound with key bacterial proteins involved in adhesion and virulence.

Bacterial adhesion to host cells is a critical first step in the pathogenesis of many infectious diseases. By targeting and inhibiting the bacterial proteins responsible for this adhesion, it may be possible to prevent infection before it starts. Similarly, targeting virulence factors—molecules that enable a pathogen to cause disease—can disarm the bacteria without necessarily killing them, which may reduce the selective pressure for developing antibiotic resistance.

The promising results from in silico studies lay the groundwork for future preclinical research using established infectious disease models. These could include in vitro cell culture models to assess the ability of this compound to prevent bacterial adhesion to epithelial cells, or in vivo animal models of infection to evaluate its ability to reduce bacterial colonization and disease severity.

Methodological Considerations in Experimental Design and Data Analysis in Preclinical Studies

The reliability and validity of findings from preclinical studies on this compound are heavily dependent on rigorous experimental design and appropriate data analysis.

Statistical Approaches for Rigorous Data Interpretation

The choice of statistical test also depends on the nature of the data. Parametric tests like ANOVA and t-tests assume that the data follow a normal distribution. nih.gov If this assumption is violated, or if the sample sizes are small, non-parametric tests may be more appropriate. nih.gov

Table of Statistical Approaches

Statistical TestPurposeWhen to Use
Analysis of Variance (ANOVA) To compare the means of three or more groups to see if at least one group mean is different. isixsigma.comstatology.orgWhen comparing multiple treatment groups against a control.
Dunnett's Multiple Comparison Test A post-hoc test used after ANOVA to compare each treatment group's mean to the control group's mean. isixsigma.comstatology.orgresearchgate.netWhen there is a designated control group and the interest is in comparing all other groups to it. youtube.com

Best Practices for Experimental Design

A well-designed preclinical study is essential for obtaining reliable and reproducible results. nih.gov Several key principles should be followed:

Sample Size: The number of subjects (e.g., animals) in a study must be sufficient to detect a true effect if one exists. nih.gov An inadequate sample size can lead to a false negative result (a Type II error), where a potentially effective compound is mistakenly deemed ineffective. wikipedia.org

Randomization: To avoid bias, subjects should be randomly assigned to different treatment groups. nih.govnih.gov This helps to ensure that any observed differences between groups are due to the treatment and not to some pre-existing differences in the subjects. nih.gov

Blinding: Whenever possible, the researchers conducting the experiment and assessing the outcomes should be "blinded" to which treatment each subject is receiving. nih.govnih.gov This prevents conscious or unconscious bias from influencing the results. nih.gov

The failure to adhere to these best practices has been identified as a significant contributor to the "replication crisis" in science, where findings from one study cannot be reproduced by others. wikipedia.org By implementing rigorous experimental design, researchers can increase the confidence in their findings and the likelihood that their work will be successfully replicated and built upon by others. nih.gov

Structure Activity Relationship Sar Studies of Eupalitin 3 Galactoside

Influence of the Glycosidic Moiety on Bioactivity and Pharmacological Profiles

The attachment of a sugar unit, in this case, galactose, to the flavonoid aglycone (Eupalitin) at the C3 position, is a critical determinant of its biological properties. This glycosylation significantly alters the molecule's physicochemical characteristics compared to its non-sugar counterpart.

Comparative Analysis with the Aglycone (Eupalitin) and Other Flavonoid Glycosides

In general, the bioactivity of flavonoid glycosides differs from their corresponding aglycones. Aglycones, with a free hydroxyl group at the C3 position, often exhibit higher initial antioxidant activity in in vitro chemical assays. nih.govresearchgate.net However, this enhanced potency can be coupled with lower stability. nih.govresearchgate.net

The glycosidic form, such as Eupalitin (B1239494) 3-galactoside, typically shows greater stability, particularly during digestive processes. nih.govresearchgate.netbohrium.com While the sugar moiety may reduce the immediate radical-scavenging activity by blocking the C3 hydroxyl group, it helps in preserving the molecule's integrity, allowing it to maintain its antioxidant potential after digestion. nih.govresearchgate.net Furthermore, in vivo studies on other O-glycosides suggest they can lead to higher antioxidant activity in plasma compared to their aglycones or C-glycoside counterparts, likely due to differences in absorption and metabolism. bohrium.comnih.gov

When compared to other flavonoid glycosides, the specific sugar can influence activity. For instance, studies on anthocyanins have shown that while there may be no significant difference in the antioxidant activity between a galactoside and a glucoside, other sugar forms like arabinoside can result in weaker activity. nih.gov A comparative study on malvidin (B83408) glycosides found that malvidin-3-glucoside had a slightly better anti-inflammatory effect than malvidin-3-galactoside, indicating that the sugar type can subtly modulate bioactivity. nih.gov

Compound TypeGeneral Bioactivity ProfileRationale
Aglycone (Eupalitin) Higher initial in vitro antioxidant activity. nih.govresearchgate.netThe free 3-hydroxyl group is a key site for radical scavenging.
O-Glycoside (Eupalitin 3-galactoside) More stable during digestion; may show higher in vivo antioxidant activity in plasma. nih.govbohrium.comnih.govThe sugar moiety protects the flavonoid core from degradation, potentially improving bioavailability. nih.govresearchgate.net
Other Flavonoid Glycosides Activity can be similar or vary slightly based on the sugar (e.g., glucose vs. galactose). nih.govnih.govThe specific sugar can influence interactions with enzymes and transporters, subtly altering the pharmacological profile. nih.gov

Impact of Galactoside Conjugation on Solubility, Metabolic Stability, and Biological Efficacy

The conjugation of galactose to the eupalitin core profoundly affects its physical and biological disposition.

Solubility: Glycosylation is a common natural strategy to increase the water solubility and stability of flavonoids. core.ac.uk However, this compound is reported to be insoluble in water, though it is soluble in organic solvents like DMSO and methanol (B129727). This limited aqueous solubility can be a restrictive factor for its therapeutic applications and bioavailability.

Metabolic Stability: The glycosidic bond provides a significant enhancement in molecular stability. Flavonoid glycosides are generally more resistant to degradation than their aglycones, especially under the conditions of the digestive tract. nih.govresearchgate.net The sugar substituent protects the flavonoid structure, which is particularly beneficial as aglycones can be unstable and decrease rapidly in content during digestion. nih.govresearchgate.netbohrium.com This stability helps ensure that the compound remains intact long enough to be absorbed and exert its biological effects.

Role of Specific Hydroxyl and Methoxyl Substitutions on the Flavonoid Core Activity

The pattern of hydroxyl (-OH) and methoxyl (-OCH₃) groups on the A and B rings of the eupalitin flavonoid structure is fundamental to its biological activity.

Correlation of Substituent Patterns with Potency in Specific Biological Activities (e.g., Antioxidant, Anti-inflammatory)

The specific arrangement of functional groups on the eupalitin core (3,4',5-trihydroxy-6,7-dimethoxyflavone) is crucial for its antioxidant and anti-inflammatory properties.

Antioxidant Activity: The antioxidant capacity of flavonoids is heavily influenced by the number and location of hydroxyl groups. The 4'-OH group on the B-ring and the 5-OH group on the A-ring of eupalitin are important contributors to this effect. However, in this compound, the critical 3-OH group is blocked by the galactose sugar, which generally reduces its direct free radical scavenging ability compared to the aglycone, Eupalitin. nih.govresearchgate.net The presence of two methoxyl groups at the C6 and C7 positions may also modulate this activity, as methoxylation can sometimes decrease the antioxidant potential of flavonoids.

Anti-inflammatory Activity: Flavonoid substitution patterns are also key to their anti-inflammatory effects. Research indicates that methoxy (B1213986) groups at the C7 position can enhance anti-inflammatory activity. mdpi.com this compound possesses a 7-methoxy group, which may contribute to its observed anti-inflammatory properties. mdpi.com The combination of hydroxyl and methoxyl groups on the eupalitin scaffold is believed to modulate signaling pathways involved in inflammation, such as the inhibition of pro-inflammatory cytokines.

Structural Feature of Eupalitin CorePosition(s)Likely Contribution to Bioactivity
Hydroxyl Group C5 (A-Ring)Contributes to antioxidant and anti-inflammatory activity.
Hydroxyl Group C4' (B-Ring)Key for antioxidant activity.
Hydroxyl Group (Glycosylated) C3 (C-Ring)Direct antioxidant activity is reduced by glycosylation, but stability is enhanced. nih.govresearchgate.net
Methoxyl Groups C6, C7 (A-Ring)Modulate solubility and binding to enzymes; the C7-methoxy group may enhance anti-inflammatory effects. mdpi.com

Mechanistic Implications of Substituent Location on Target Binding and Molecular Interactions

The precise placement of hydroxyl and methoxyl groups on the eupalitin backbone dictates how it fits into the binding sites of target proteins and enzymes, influencing its mechanism of action.

Molecular docking studies have provided insights into these interactions. For example, this compound has been studied for its interaction with angiotensin-converting enzyme (ACE), a key regulator of blood pressure. nih.govnih.gov These studies revealed that the compound binds effectively to the ACE protein, with binding affinities comparable to established inhibitors. nih.gov This suggests a potential mechanism for its antihypertensive activity. nih.govresearchgate.netnih.gov

Emerging Research Avenues and Future Directions for Eupalitin 3 Galactoside

Advanced Mechanistic Investigations: Unraveling Complex Signaling Networks

To move beyond the current understanding of eupalitin (B1239494) 3-galactoside's effects, future research must dissect the complex cellular machinery it modulates. This involves mapping its interactions within the vast network of biological pathways.

Systems biology offers a holistic framework to understand how eupalitin 3-galactoside influences cellular functions. Instead of studying targets in isolation, this approach models the intricate web of interactions between genes, proteins, and metabolites. Initial molecular docking studies have provided a foundational glimpse into this, identifying a direct interaction between this compound and Angiotensin-converting enzyme (ACE), a key regulator of blood pressure. nih.gov Research has also shown that the compound can inhibit the p38 MAPK and NF-κB signaling pathways, which are central to inflammatory responses. biocrick.com

Future work will likely involve creating comprehensive computational models that integrate these known interactions. By simulating the compound's introduction into these networks, researchers can predict its downstream effects, identify previously unknown targets, and understand how its activity might vary across different cell types or disease states. This approach allows for the generation of new, testable hypotheses about the compound's complete mechanism of action.

To build and validate the models generated by systems biology, high-throughput "omics" technologies are indispensable. Proteomics (the large-scale study of proteins) and metabolomics (the study of metabolites) can provide a snapshot of the global changes within a cell or organism after exposure to this compound.

While specific proteomics or metabolomics studies on the purified compound are still emerging, the rationale for their use is strong. nih.gov For instance, analyzing the proteome of liver cells treated with this compound could reveal widespread changes in protein expression that explain its observed hepatoprotective effects. mdpi.com Similarly, metabolomics could identify shifts in metabolic pathways related to energy production or oxidative stress, providing a functional readout of the compound's antioxidant activity. nih.gov The integration of these omics datasets provides a powerful, unbiased method for discovering novel biomarkers of efficacy and understanding the full spectrum of its biological impact. nih.gov

Synthetic Biology and Biosynthesis Pathway Engineering

A significant hurdle for the clinical development of many natural products is securing a scalable and sustainable supply. Current methods for obtaining this compound rely on extraction from plant sources or chemical synthesis, which can be inefficient or economically challenging. nih.govgoogle.com Synthetic biology offers a transformative solution to this problem.

Metabolic engineering of microorganisms like Escherichia coli or yeast presents a promising avenue for the sustainable production of flavonoid galactosides. nih.govdtu.dk Research on similar compounds, such as quercetin (B1663063) 3-O-galactoside and cyanidin-3-O-galactoside, has established a clear blueprint for this approach. mdpi.comnih.gov

This strategy involves genetically modifying a host organism to express the necessary biosynthetic enzymes. For this compound, this would require introducing genes for:

A glycosyltransferase capable of attaching galactose to the eupalitin aglycone.

Enzymes like UDP-glucose epimerase (GalE) to ensure a plentiful supply of the sugar donor, UDP-galactose. nih.govmdpi.com

Further enhancements could involve optimizing the expression levels of these enzymes, knocking out competing metabolic pathways to direct more resources toward product synthesis, and developing fermentation conditions to maximize yield. mdpi.comnih.govnih.gov These microbial cell factories could provide a continuous, cost-effective, and high-purity source of this compound, independent of plant harvesting. dtu.dk

Table 1: Potential Strategies for Enhanced Biosynthesis of this compound

Strategy Description Rationale/Example Reference
Heterologous Expression Introduce genes for a specific UDP-dependent glycosyltransferase (UGT) into a microbial host like E. coli. A UGT from Petunia hybrida (PhUGT) was successfully used to produce quercetin 3-O-galactoside. nih.govmdpi.com
Precursor Supply Enhancement Overexpress key enzymes in the UDP-galactose synthesis pathway, such as UDP-glucose epimerase (GalE). Co-expressing GalE significantly increased the production of hyperoside (B192233) (quercetin 3-O-galactoside). mdpi.com
Pathway Optimization Modulate the expression of multiple genes to drive metabolic flux towards the final product and knock out competing pathways. Knocking out a competitive pathway for UDP-galactose utilization increased cyanidin-3-O-galactoside production. nih.gov
Fermentation Optimization Optimize culture conditions (e.g., temperature, feeding strategy) to improve the performance of the engineered strain. A substrate-fed batch fermentation process increased hyperoside production to 831.6 mg·L−1. mdpi.com

This compound serves as an excellent starting scaffold for the creation of novel semi-synthetic molecules. nih.gov Chemical modification of the core structure can lead to derivatives with enhanced properties, such as improved water solubility, better metabolic stability, or higher binding affinity for a specific target.

The process of glycosylation itself is known to improve the properties of active compounds. nih.gov Future research could focus on altering the sugar moiety or modifying the hydroxyl groups on the eupalitin backbone. For example, creating a series of novel galactoside derivatives containing different functional groups, such as a 1,3,4-thiadiazole (B1197879) moiety, has been shown to yield compounds with new bioactivities in other contexts. nih.govnih.gov This rational design approach, guided by computational modeling and structure-activity relationship (SAR) studies, could lead to the development of second-generation drugs with superior therapeutic profiles compared to the original natural product.

Novel Therapeutic Applications and Target Discovery

While initial research has highlighted several promising therapeutic areas, the full potential of this compound is likely yet to be discovered. Current evidence points to its utility in treating complex, multi-factorial diseases.

The compound has been identified as a potential treatment for osteoporosis , with one patent application noting its activity surpasses that of ipriflavone (B1672107), a drug used clinically for this purpose. google.com The mechanism may involve inhibiting bone resorption, a hallmark of drugs like bisphosphonates. nih.govnih.gov Furthermore, its demonstrated ability to lower blood pressure in animal models through the inhibition of angiotensin-converting enzyme (ACE) positions it as a candidate for developing new antihypertensive therapies. nih.gov Its known hepatoprotective and anti-inflammatory activities further broaden its potential applications. nih.govbiocrick.com

Future research will focus on validating these initial findings in more advanced preclinical models and on discovering entirely new applications. Unbiased screening against large panels of disease-relevant targets (e.g., kinases, receptors, enzymes) could reveal unexpected therapeutic opportunities. As the molecular mechanisms are further clarified through systems biology and omics approaches, new hypotheses for its use in other inflammatory, metabolic, or age-related diseases will undoubtedly emerge.

Table 2: Identified and Potential Therapeutic Targets of this compound

Therapeutic Area Identified/Potential Target(s) Mechanism of Action Reference
Hypertension Angiotensin-Converting Enzyme (ACE) Inhibition of ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure. nih.gov
Inflammation p38 Mitogen-Activated Protein Kinase (p38 MAPK), Nuclear Factor kappa B (NF-κB) Inhibition of pro-inflammatory signaling pathways, leading to reduced cytokine expression (e.g., TNF-α). biocrick.com
Osteoporosis (Potential) Osteoclast activity Anti-osteoporosis activity demonstrated, likely through inhibition of bone resorption. google.com
Liver Disease (General) Cellular components vulnerable to oxidative stress Protects liver cells (HepG2) from toxin-induced (CCl4) cytotoxicity. nih.govmdpi.com

Expanded Exploration in Autoimmune Disorders and Chronic Inflammatory Conditions Beyond Initial Findings

Initial research has established this compound as a compound with significant immunomodulatory and anti-inflammatory properties. mdpi.comjaper.in Studies have shown that it can modulate the immune response by inhibiting the proliferation of phytohemagglutinin (PHA)-stimulated peripheral blood mononuclear cells. nih.gov Furthermore, it has been found to control the production of key cytokines, including interleukin-2 (B1167480) (IL-2) and tumor necrosis factor-alpha (TNF-α), in these cells. nih.gov

The molecular mechanism behind these effects appears to involve the downregulation of critical inflammatory signaling pathways. Research in a koi carp (B13450389) model demonstrated that this compound treatment led to the downregulation of Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) expression. japer.in These pathways are pivotal in orchestrating inflammatory responses, and their inhibition is a key strategy in the management of chronic inflammatory diseases.

Given that dysregulation of NF-κB, p38 MAPK, and pro-inflammatory cytokines like TNF-α is a hallmark of many autoimmune disorders, these initial findings strongly suggest that the therapeutic potential of this compound could extend to these conditions. Future research should focus on evaluating its efficacy in established preclinical models of autoimmune diseases such as rheumatoid arthritis, inflammatory bowel disease, and lupus. Such studies would provide a clearer understanding of its therapeutic potential and mechanism of action in a disease-specific context.

Investigation of Synergistic Effects with Established Pharmacological Agents for Combination Therapies

The exploration of this compound in combination with existing drugs is a promising, yet largely unexplored, research avenue. The potential for synergistic interactions, where the combined therapeutic effect is greater than the sum of the individual effects, could lead to more effective treatment strategies with potentially lower doses and reduced side effects. nih.gov

In the context of hypertension, studies have shown that this compound at a dose of 40 mg/kg exhibited a more potent blood pressure-lowering effect than the established angiotensin-converting enzyme (ACE) inhibitor, captopril, at 10 mg/kg in a rat model. mdpi.comresearchgate.net While this highlights its standalone efficacy, it also opens the door for investigating its use alongside other antihypertensives that work through different mechanisms. A combination could provide a multi-pronged approach to blood pressure control.

Similarly, in oncology, combination therapy is a standard of care. Research on other flavonoids, such as epigallocatechin-3-gallate (EGCG), has demonstrated synergistic effects when combined with chemotherapy agents like doxorubicin, leading to enhanced tumor growth inhibition. nih.gov Given that this compound acts on inflammatory pathways like NF-κB, which are also implicated in cancer progression and chemoresistance, there is a strong rationale for investigating its potential to sensitize cancer cells to conventional chemotherapeutic drugs or targeted therapies. Future studies should prioritize in vitro and in vivo models to screen for synergistic combinations and elucidate the underlying molecular mechanisms of these interactions.

Deeper Dive into Specific Cancer Pathways and Molecular Targets

The anticancer potential of this compound is suggested by its known anti-inflammatory, immunosuppressive, and anti-metastatic activities. japer.inresearchgate.net A deeper investigation into the specific molecular pathways it modulates is crucial for its development as an oncologic therapy.

A significant area for exploration is its interaction with galectin-3 (Gal-3). Gal-3 is a β-galactoside-binding lectin that is overexpressed in many cancers and plays a pivotal role in tumor progression, angiogenesis, metastasis, and the inhibition of apoptosis. mdpi.comnih.gov As a galactoside, this compound has the structural prerequisite to act as a ligand for galectin-3. By binding to Gal-3, it could potentially inhibit its pro-cancer functions. For example, it might interfere with Gal-3's ability to promote cell-cell adhesion, which is necessary for metastasis, or block its anti-apoptotic signaling. nih.govrsc.org This potential interaction represents a specific and highly relevant molecular target for future cancer research.

Furthermore, the compound's established inhibitory effects on the NF-κB and p38 MAPK pathways are directly relevant to oncology. japer.in These pathways are frequently activated in cancer cells and contribute to proliferation, survival, and inflammation within the tumor microenvironment. Future research should employ advanced techniques like RNA sequencing and proteomics to obtain a global view of the changes in gene and protein expression in cancer cells following treatment with this compound. This would help identify novel targets and more fully characterize its impact on cancer signaling networks.

Pharmacological Profiling in Advanced Preclinical Models

The translation of a promising compound from the laboratory to the clinic requires rigorous evaluation in a variety of preclinical models to establish its efficacy and long-term effects.

Comprehensive Efficacy and Potency Studies Across Diverse Disease Models

This compound has demonstrated notable efficacy and potency across several different preclinical models, highlighting its pleiotropic therapeutic potential.

In a methylprednisolone-induced hypertensive rat model, the compound significantly lowered both systolic and diastolic blood pressure. researchgate.netnih.gov Its efficacy was dose-dependent, with a 40 mg/kg dose showing superior antihypertensive activity compared to a 10 mg/kg dose of the standard drug, captopril. mdpi.comresearchgate.net This in vivo effect is supported by in vitro findings where this compound was shown to be a moderate inhibitor of angiotensin-converting enzyme (ACE), with an estimated IC₅₀ value of approximately 20 µM and achieving around 82% inhibition at a concentration of 100 µM. mdpi.com

The compound has also been evaluated for its hepatoprotective effects. In an in vitro study using a carbon tetrachloride-induced cell injury model, isolated this compound demonstrated significant hepatoprotection, with a protective effect of 70.23% at a concentration of 1000 µg/mL. nih.govresearchgate.net

Furthermore, in the field of bone health, this compound was found to cause a significant inhibition of bone resorption induced by parathyroid hormone in a tissue culture model. Notably, its activity in this assay was reported to be greater than that of Ipriflavone, a drug used clinically for the treatment of osteoporosis.

The following table summarizes key findings from these preclinical efficacy studies:

Therapeutic AreaModel SystemKey FindingPotency / Efficacy
Hypertension Methylprednisolone-induced hypertensive ratsSignificantly lowered systolic and diastolic blood pressure. researchgate.netnih.govMore effective than Captopril at a 40 mg/kg dose. mdpi.com
ACE Inhibition In vitro enzyme assayDose-dependent inhibition of Angiotensin-Converting Enzyme. mdpi.comIC₅₀ ≈ 20 µM. mdpi.com
Hepatoprotection Carbon tetrachloride-induced liver cell injury (in vitro)Protected liver cells from toxic injury. nih.gov70.23% protection at 1000 µg/mL. nih.govresearchgate.net
Anti-osteoporosis Parathyroid hormone-induced bone resorption (tissue culture)Significantly inhibited bone resorption.Activity was greater than the clinical drug Ipriflavone.

Investigation of Long-Term Effects and Chronic Administration Outcomes in Relevant Animal Models

The majority of current research on this compound involves short-term administration. The most extensive chronic administration study reported to date involved a 14-day treatment period in a rat model of hypertension. researchgate.netnih.gov This study successfully demonstrated the compound's efficacy and provided initial pharmacokinetic data, indicating moderate bioavailability. nih.gov

However, for any potential therapeutic agent intended for chronic conditions such as hypertension, autoimmune disorders, or osteoporosis, long-term studies are indispensable. Future research must extend the administration period to several months in relevant animal models. These long-term studies are critical for several reasons:

Sustained Efficacy: To determine if the therapeutic effects observed in short-term studies are maintained over time or if tolerance develops.

Chronic Toxicity: To comprehensively evaluate the safety profile and identify any potential cumulative toxicity affecting major organs.

Pharmacokinetic Accumulation: To understand if the compound or its metabolites accumulate in the body with prolonged use.

The absence of published long-term administration and chronic toxicity data represents a significant gap in the current body of research. Addressing this is a crucial next step in the preclinical pharmacological profiling of this compound.

Translational Research Perspectives and Bridging Preclinical to Clinical Research Gaps

Translational research aims to bridge the gap between promising preclinical discoveries and their application as effective clinical interventions. nih.gov For this compound, despite its demonstrated potential in multiple preclinical models, several key challenges must be addressed to facilitate its journey from the bench to the bedside.

A primary consideration is its pharmacokinetic profile. While initial studies report "moderate bioavailability," a comprehensive characterization of its absorption, distribution, metabolism, and excretion (ADME) is required. nih.gov Understanding how the compound is processed by the body is essential for designing appropriate clinical trial protocols. Furthermore, its low solubility in water may necessitate the development of advanced formulations to enhance bioavailability for clinical use.

The promising efficacy observed in models of hypertension, hepatotoxicity, and osteoporosis needs to be validated in more advanced and diverse preclinical models that more closely mimic the complexity of human diseases. nih.govnih.gov This includes using genetic models of disease and testing in different animal species to ensure the findings are robust and translatable.

A deeper understanding of its mechanism of action across different therapeutic areas is also critical. While its role as an ACE inhibitor and modulator of the NF-κB pathway is known, a more complete picture will help in selecting the right patient populations for clinical trials and identifying biomarkers to monitor treatment response. mdpi.comjaper.in

Finally, a significant logistical hurdle is the development of a scalable and cost-effective method for producing large quantities of pure this compound. Whether through optimized extraction from Boerhavia diffusa or through total chemical synthesis, a reliable supply chain is a prerequisite for conducting extensive late-stage preclinical toxicology studies and subsequent human clinical trials. mdpi.com Addressing these gaps in pharmacology, toxicology, and manufacturing is essential to successfully translate the preclinical promise of this compound into a clinically valuable therapeutic agent.

Identification of Key Biomarkers for Preclinical-to-Clinical Translation

To bridge the gap between preclinical findings and clinical trials, the identification and validation of reliable biomarkers are paramount. Biomarkers are objectively measured characteristics that can serve as indicators of normal biological processes, pathogenic processes, or responses to a therapeutic intervention. nih.govappliedclinicaltrialsonline.com For this compound, a panel of biomarkers reflecting its diverse pharmacological activities will be essential for demonstrating its mechanism of action, monitoring treatment efficacy, and ensuring patient safety in future human studies.

Based on its known preclinical activities, the following categories of biomarkers are proposed for investigation during late-stage preclinical and early-stage clinical development of this compound.

Inflammatory Biomarkers: Given the anti-inflammatory properties of this compound, monitoring key inflammatory mediators is crucial. Preclinical studies have shown that related flavonoids can inhibit pro-inflammatory cytokines. nih.gov Therefore, a panel of such markers should be assessed.

Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are well-established mediators of inflammation. nih.govnih.gov Measuring the levels of these cytokines in response to this compound treatment in relevant preclinical models and subsequently in clinical trials can provide direct evidence of its anti-inflammatory effects.

Acute-Phase Proteins: C-reactive protein (CRP) is a sensitive marker of systemic inflammation and is routinely used in clinical practice. nih.govamegroups.org

Hepatoprotective Biomarkers: Studies have highlighted the hepatoprotective potential of this compound. nih.gov To substantiate this in a clinical setting, a combination of traditional and novel biomarkers for drug-induced liver injury (DILI) should be employed. researchgate.netnih.gov

Traditional Liver Enzymes: Alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are standard indicators of hepatocellular injury. nih.govmdpi.com

Novel Mechanistic Biomarkers: To improve specificity, emerging biomarkers that offer deeper mechanistic insights should be considered. These include:

microRNA-122 (miR-122): A liver-specific microRNA that is released into circulation upon hepatocyte damage, often earlier and with greater specificity than ALT. doi.orgnih.gov

Keratin 18 (K18): Full-length K18 in serum indicates cell necrosis, while caspase-cleaved K18 points to apoptosis, allowing for a more nuanced assessment of the mode of liver cell death. doi.org

Glutamate Dehydrogenase (GLDH): A mitochondrial enzyme that serves as a marker for mitochondrial damage within hepatocytes. doi.org

Cardiovascular and Antihypertensive Biomarkers: The antihypertensive activity of this compound, potentially through angiotensin-converting enzyme (ACE) inhibition, necessitates the monitoring of cardiovascular biomarkers. nih.gov

Renin-Angiotensin-Aldosterone System (RAAS) Components: Direct measurement of plasma renin activity and aldosterone (B195564) levels can help to confirm the mechanism of action related to RAAS modulation. amegroups.orgviamedica.pl

Natriuretic Peptides: N-terminal pro-B-type natriuretic peptide (NT-proBNP) is a well-established biomarker for ventricular stress and heart failure and could be used to assess the broader cardiovascular benefits of blood pressure reduction. viamedica.pl

The following table summarizes the proposed biomarkers for the clinical translation of this compound.

Therapeutic AreaBiomarker CategorySpecific BiomarkerRelevance for Clinical Translation
Anti-inflammatoryCytokinesTNF-α, IL-6Directly measures the modulation of key pro-inflammatory pathways. nih.govnih.gov
Acute-Phase ProteinsHigh-sensitivity C-reactive protein (hs-CRP)Provides a sensitive, clinically established measure of systemic inflammation. nih.govamegroups.org
HepatoprotectiveTraditional Liver EnzymesALT, ASTStandard clinical indicators of liver damage. nih.govmdpi.com
Novel Mechanistic BiomarkersmiR-122, Keratin 18 (K18)Offers higher specificity and mechanistic insight into the nature of liver injury (necrosis vs. apoptosis). doi.orgnih.gov
Glutamate Dehydrogenase (GLDH)Indicates mitochondrial involvement in hepatotoxicity. doi.org
AntihypertensiveRAAS ComponentsPlasma Renin Activity, AldosteroneConfirms mechanism of action related to the renin-angiotensin system. amegroups.orgviamedica.pl
Natriuretic PeptidesNT-proBNPAssesses downstream effects on cardiac function and cardiovascular risk. viamedica.pl
Table 1: Proposed Biomarkers for Preclinical-to-Clinical Translation of this compound.

Establishing Robust Preclinical Proof-of-Concept for Future Investigative New Drug (IND) Applications

An Investigational New Drug (IND) application is a request to the Food and Drug Administration (FDA) for authorization to administer an investigational drug to humans. A critical component of an IND submission is the preclinical data package, which must provide a robust proof-of-concept for the drug's potential efficacy and a rationale for its safety in humans. researchgate.net For this compound, the existing preclinical data provides a strong foundation, but further focused studies are required to build a comprehensive dossier for a future IND application.

The preclinical proof-of-concept for this compound is supported by evidence across several therapeutic areas:

Anti-inflammatory Activity: A related compound, eupalitin-3-O-β-D-glucoside, has demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats, a standard model for acute inflammation.

Anti-osteoporosis Activity: this compound has been shown to possess anti-osteoporosis activity, with research suggesting it has greater activity than ipriflavone, a drug used clinically for this purpose. This provides a strong argument for its potential efficacy in bone diseases.

Hepatoprotective Activity: In a study using cells challenged with carbon tetrachloride, a known hepatotoxin, isolated this compound demonstrated significant hepatoprotective effects. nih.gov

Antihypertensive Activity: In vivo studies using methylprednisolone-induced hypertensive rats have shown that this compound can significantly lower both systolic and diastolic blood pressure. nih.gov The compound exhibited a dose-dependent ACE inhibitory activity, providing a clear mechanism for its antihypertensive effects. nih.gov

The following table summarizes the key preclinical findings that establish the proof-of-concept for this compound.

Therapeutic IndicationPreclinical ModelKey FindingsReference
Anti-inflammatoryCarrageenan-induced rat paw edema (for related glucoside)Significant reduction in paw edema, comparable to standard drug indomethacin. doi.org
Anti-osteoporosisIn vitro modelsDemonstrated potent anti-osteoporosis activity, greater than the clinical drug ipriflavone.
HepatoprotectiveCarbon tetrachloride-induced toxicity in cell linesShowed significant hepatoprotection (70.23% at 1000 µg/mL). nih.gov
AntihypertensiveMethylprednisolone-induced hypertensive ratsSignificantly lowered systolic and diastolic blood pressure (p < 0.01). nih.gov
In vitro ACE inhibition assayDose-dependent inhibition of Angiotensin-Converting Enzyme (ACE), reaching ~82% inhibition at 100 µM. nih.gov
Table 2: Summary of Preclinical Proof-of-Concept for this compound.

To build upon this foundation for an IND submission, future preclinical studies should focus on IND-enabling toxicology studies, pharmacokinetic profiling, and further dose-ranging efficacy studies in validated animal models for the chosen lead indication. These studies, guided by the biomarker strategy outlined above, will be essential for establishing a safe starting dose for human trials and for providing the necessary evidence to support the clinical development of this compound as a novel therapeutic agent.

Compound Name
This compound
Eupalitin-3-O-β-D-glucoside
Indomethacin
Ipriflavone
Carbon tetrachloride
Methylprednisolone
Tumor Necrosis Factor-alpha (TNF-α)
Interleukin-6 (IL-6)
C-reactive protein (CRP)
Alanine aminotransferase (ALT)
Aspartate aminotransferase (AST)
microRNA-122 (miR-122)
Keratin 18 (K18)
Glutamate Dehydrogenase (GLDH)
Aldosterone
N-terminal pro-B-type natriuretic peptide (NT-proBNP)
Table 3: List of Compounds Mentioned in the Article.

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